3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Description
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups, which contribute to its unique chemical properties. The compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Properties
IUPAC Name |
(7Z)-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(pyridin-2-ylmethylidene)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F4N5S/c18-9-4-5-11(12(19)7-9)14-13(8-10-3-1-2-6-22-10)27-17-24-23-16(15(20)21)26(17)25-14/h1-8,15H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFFJEUNPQWBMV-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=NN3C(=NN=C3S2)C(F)F)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=NN3C(=NN=C3S2)C(F)F)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F4N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the difluoromethylation of heterocycles via a radical process . This method utilizes difluoromethyl 2-pyridyl sulfones as radical precursors, which undergo visible light-induced tandem radical cyclization to form the desired triazolothiadiazine scaffold . The reaction conditions often include mild temperatures and the presence of a photocatalyst to facilitate the radical formation and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The presence of difluoromethyl and difluorophenyl groups allows for substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted triazolothiadiazines.
Scientific Research Applications
3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and difluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific biological activity being studied, but common targets include enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-2,4-difluorophenylboronic acid: Shares the difluoromethyl and difluorophenyl groups but differs in its overall structure and reactivity.
Difluoromethylated 2-oxindoles: These compounds also contain difluoromethyl groups and are synthesized via similar radical processes.
Quinoline-2,4-diones: Another class of compounds with difluoromethyl groups, synthesized through visible light-induced tandem radical cyclization.
Uniqueness
What sets 3-(DIFLUOROMETHYL)-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE apart is its unique triazolothiadiazine scaffold, which imparts distinct chemical and biological properties. The combination of difluoromethyl and difluorophenyl groups enhances its reactivity and potential for diverse applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
